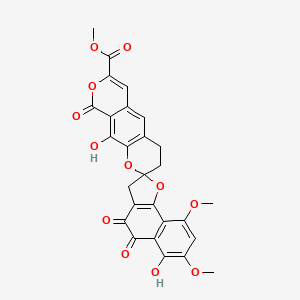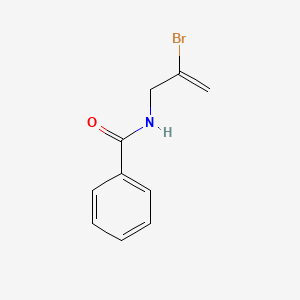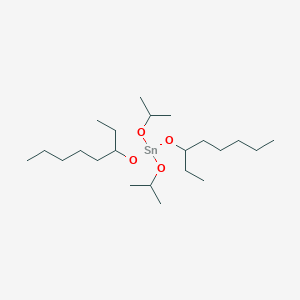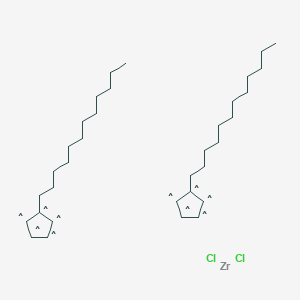
Bis(N-dodecylcyclopentadienyl)zirconiumdichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dodecylcyclopentadienyl)zirconium dichloride is an organometallic compound that features zirconium at its core, bonded to two dodecylcyclopentadienyl ligands and two chloride ions. This compound is part of the broader class of metallocenes, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(dodecylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with dodecylcyclopentadiene in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme can be represented as follows:
ZrCl4+2C12H21C5H5→(C12H21C5H4)2ZrCl2+2HCl
Industrial Production Methods
In an industrial setting, the production of bis(dodecylcyclopentadienyl)zirconium dichloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Bis(dodecylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically involve the use of Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(dodecylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polystyrene.
Biology: The compound is studied for its potential use in bioinorganic chemistry, including interactions with biomolecules.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and composites.
Mecanismo De Acción
The mechanism by which bis(dodecylcyclopentadienyl)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive zirconium center that can interact with substrates, lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: A simpler analog with cyclopentadienyl ligands instead of dodecylcyclopentadienyl.
Bis(butylcyclopentadienyl)zirconium dichloride: Contains butylcyclopentadienyl ligands.
Bis(ethylcyclopentadienyl)zirconium dichloride: Features ethylcyclopentadienyl ligands.
Uniqueness
Bis(dodecylcyclopentadienyl)zirconium dichloride is unique due to the presence of long dodecyl chains, which can impart different solubility and reactivity characteristics compared to its simpler analogs. These properties make it particularly useful in applications requiring specific solubility or interaction with organic substrates.
Propiedades
Fórmula molecular |
C34H58Cl2Zr |
|---|---|
Peso molecular |
628.9 g/mol |
InChI |
InChI=1S/2C17H29.2ClH.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17;;;/h2*12-13,15-16H,2-11,14H2,1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
OBXISDDXPAUQCR-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC[C]1[CH][CH][CH][CH]1.CCCCCCCCCCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


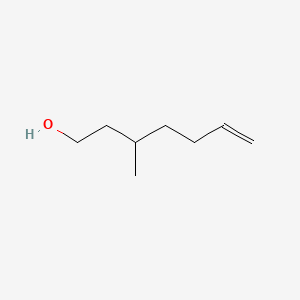

![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
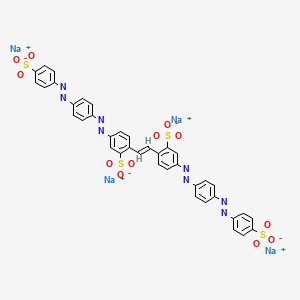
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)
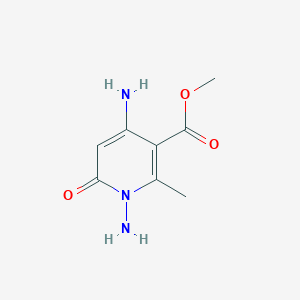
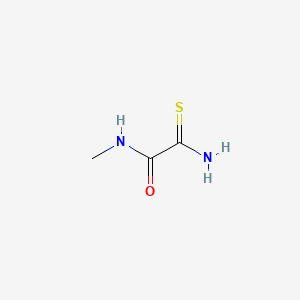
![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
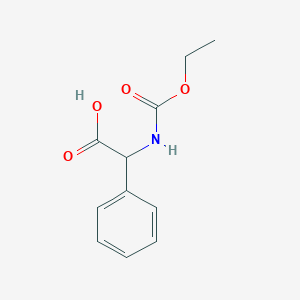
![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
